molecular formula C20H19NO2 B291462 N-(2-ethylphenyl)-2-(1-naphthyloxy)acetamide

N-(2-ethylphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B291462
M. Wt: 305.4 g/mol
InChI Key: UOAHCPHQYKZFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPN is a white crystalline powder that belongs to the family of organophosphate compounds. It was first synthesized in 1951 by the American chemist, Wilbur L. Hinman, as a potential insecticide. However, due to its low toxicity to mammals, EPN was not developed as a commercial insecticide. Instead, it has been extensively used in scientific research as a tool to study the nervous system and as a potential therapeutic agent for various diseases.

Scientific Research Applications

EPN has been used in a variety of scientific research applications due to its unique properties. It is a potent reversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has made EPN a useful tool to study the nervous system and its associated diseases such as Alzheimer's and Parkinson's. EPN has also been studied for its potential therapeutic effects on various diseases such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

EPN acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synapse. The excess acetylcholine leads to overstimulation of the nervous system, resulting in various symptoms such as muscle twitching, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
EPN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that EPN inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that EPN can reduce blood glucose levels in diabetic rats and improve cardiac function in rats with heart failure.

Advantages and Limitations for Lab Experiments

EPN has several advantages as a research tool. It is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool to study the nervous system. EPN is also relatively stable and easy to handle, making it suitable for use in various experiments. However, EPN has some limitations. It is highly toxic and can cause severe health effects if not handled properly. EPN is also not very water-soluble, which can limit its use in certain experiments.

Future Directions

EPN has several potential future directions in scientific research. It has been studied for its potential therapeutic effects on various diseases such as cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of EPN and its potential therapeutic applications. Additionally, EPN could be used as a tool to study the nervous system and its associated diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the full potential of EPN in scientific research.
In conclusion, EPN is a unique chemical compound that has been extensively used in scientific research. It has several potential applications in the study of the nervous system and as a potential therapeutic agent for various diseases. While EPN has some limitations, it has several advantages as a research tool. Further research is needed to fully understand the potential of EPN in scientific research.

Synthesis Methods

EPN can be synthesized by the reaction of 2-naphthol with 2-chloro-N-(2-ethylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction yields EPN as a white crystalline solid with a yield of 60-70%.

properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C20H19NO2/c1-2-15-8-4-6-12-18(15)21-20(22)14-23-19-13-7-10-16-9-3-5-11-17(16)19/h3-13H,2,14H2,1H3,(H,21,22)

InChI Key

UOAHCPHQYKZFLO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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